

Spectroscopic Analysis of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Overview

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-8-nitroquinoline

Cat. No.: B3121693

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Absence of Publicly Available Data Precludes In-Depth Analysis

As of November 2025, a comprehensive spectroscopic analysis of **2-Morpholin-4-yl-8-nitroquinoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is not publicly available in scientific literature or chemical databases. Extensive searches for experimental data and synthesis protocols for this specific compound have not yielded the necessary information to construct a detailed technical guide as requested.

While spectroscopic data for related compounds, such as various morpholine-substituted quinolines and the precursor 8-nitroquinoline, are accessible, this information is not directly transferable to the target molecule. The precise substitution pattern of the morpholino and nitro groups on the quinoline ring significantly influences the chemical environment of each atom and functional group, resulting in a unique spectroscopic fingerprint. Therefore, data from isomers or derivatives cannot be used to accurately represent the spectroscopic characteristics of **2-Morpholin-4-yl-8-nitroquinoline**.

To provide a framework for future research and to illustrate the expected analytical workflow, this document outlines the theoretical approach and the methodologies that would be employed for such a spectroscopic analysis.

Hypothetical Experimental Protocols

Should **2-Morpholin-4-yl-8-nitroquinoline** be synthesized, the following standard protocols would be utilized for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The sample would be dissolved in a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), containing tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be recorded would include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integral values.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum would be obtained from the same sample solution. This would provide information on the chemical shifts of all unique carbon atoms in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) could be used to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be scanned over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). Key vibrational bands expected would include those corresponding to C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the quinoline ring, N-O stretching of the nitro group, and C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), likely using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$). This would allow for the confirmation of the elemental composition of the synthesized compound. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation.

Data Presentation

The collected data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ^1H NMR Data for **2-Morpholin-4-yl-8-nitroquinoline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Expected ranges	Quinoline-H			
Morpholino-H				

Table 2: Hypothetical ^{13}C NMR Data for **2-Morpholin-4-yl-8-nitroquinoline**

Chemical Shift (δ , ppm)	Assignment
Expected ranges	Quinoline-C
Morpholino-C	

Table 3: Hypothetical IR Data for **2-Morpholin-4-yl-8-nitroquinoline**

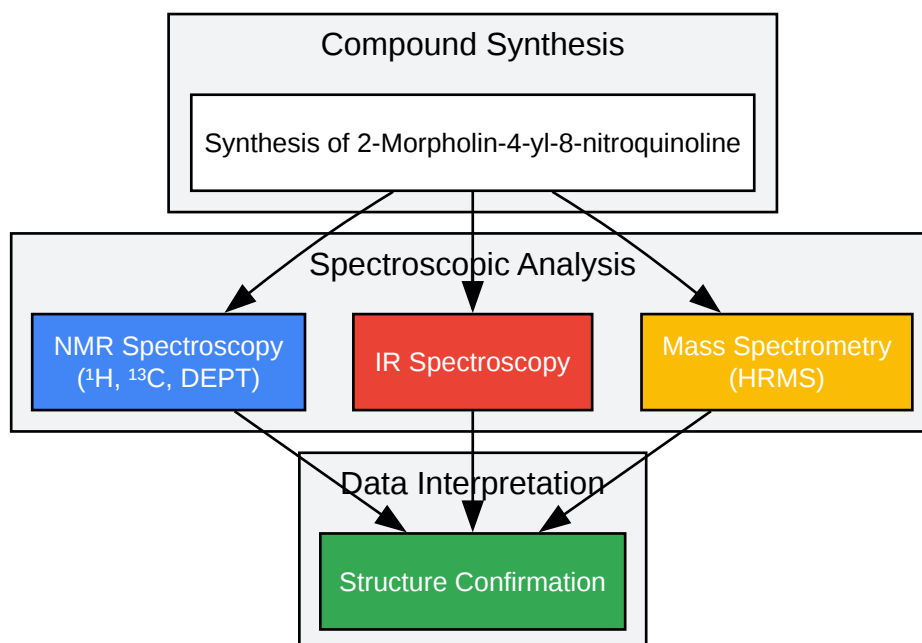
Wavenumber (cm ⁻¹)	Intensity	Assignment
Expected ranges	Ar-H stretch	
C=C, C=N stretch		
NO ₂ stretch		
C-O-C stretch		

Table 4: Hypothetical Mass Spectrometry Data for **2-Morpholin-4-yl-8-nitroquinoline**

m/z (calculated)	m/z (found)	Assignment
[M+H] ⁺	Molecular Ion	

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:



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Caption: Workflow for the Spectroscopic Analysis.

This document serves as a template for the analysis of **2-Morpholin-4-yl-8-nitroquinoline**. The successful synthesis and characterization of this compound would be a valuable contribution to the field, and the data generated would populate the frameworks presented herein. Researchers and drug development professionals are encouraged to pursue the synthesis and subsequent publication of the spectroscopic data for this novel compound.

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